molecular formula C21H46BrNO2S2 B13715418 8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide

8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide

Cat. No.: B13715418
M. Wt: 488.6 g/mol
InChI Key: AYPCIIZFMXFNCP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide involves the reaction of octyl methanethiosulfonate with triisobutylamine in the presence of a brominating agent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in proteomics research to study protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide involves its interaction with molecular targets such as proteins and enzymes. The compound can modify the thiol groups of proteins, leading to changes in their structure and function. This modification can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 8-(Triisobutylammonium)octyl Methanethiosulfonate Chloride
  • 8-(Triisobutylammonium)octyl Methanethiosulfonate Iodide
  • 8-(Triisobutylammonium)octyl Methanethiosulfonate Fluoride

Uniqueness

8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide is unique due to its specific bromide ion, which imparts distinct chemical properties and reactivity compared to its chloride, iodide, and fluoride counterparts. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

Molecular Formula

C21H46BrNO2S2

Molecular Weight

488.6 g/mol

IUPAC Name

tris(2-methylpropyl)-(8-methylsulfonylsulfanyloctyl)azanium;bromide

InChI

InChI=1S/C21H46NO2S2.BrH/c1-19(2)16-22(17-20(3)4,18-21(5)6)14-12-10-8-9-11-13-15-25-26(7,23)24;/h19-21H,8-18H2,1-7H3;1H/q+1;/p-1

InChI Key

AYPCIIZFMXFNCP-UHFFFAOYSA-M

Canonical SMILES

CC(C)C[N+](CCCCCCCCSS(=O)(=O)C)(CC(C)C)CC(C)C.[Br-]

Origin of Product

United States

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